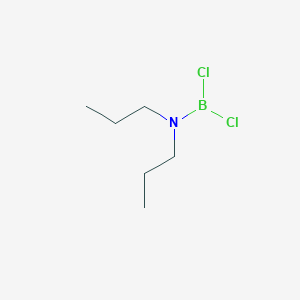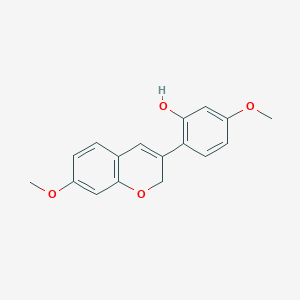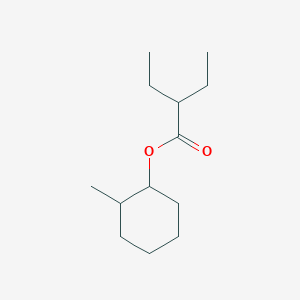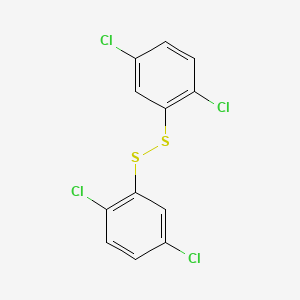
Bis(2,5-dichlorophenyl) disulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2,5-dichlorophenyl) disulfide: is an organosulfur compound with the molecular formula C12H6Cl4S2 . It is characterized by the presence of two 2,5-dichlorophenyl groups connected by a disulfide bond.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Bis(2,5-dichlorophenyl) disulfide can be synthesized through several methods. One common approach involves the reaction of 2,5-dichlorothiophenol with sulfur monochloride (S2Cl2) under controlled conditions. The reaction typically takes place in an inert solvent such as carbon tetrachloride or chloroform, and the mixture is heated to facilitate the formation of the disulfide bond .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Bis(2,5-dichlorophenyl) disulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can break the disulfide bond, yielding thiols or other sulfur-containing compounds.
Substitution: The chlorinated aromatic rings can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or peracids can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can react with the chlorinated aromatic rings under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other sulfur-containing compounds.
Substitution: Various substituted aromatic compounds.
Applications De Recherche Scientifique
Chemistry: Bis(2,5-dichlorophenyl) disulfide is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds. It serves as a precursor for the synthesis of more complex molecules .
Biology and Medicine: In biological research, this compound has been studied for its potential antimicrobial and antifungal properties. It may also be explored for its role in modulating biological pathways involving sulfur-containing compounds .
Industry: The compound finds applications in the production of specialty chemicals, including agrochemicals and pharmaceuticals. Its unique chemical properties make it valuable in the development of new materials and formulations .
Mécanisme D'action
The mechanism of action of bis(2,5-dichlorophenyl) disulfide involves its ability to interact with biological molecules through the disulfide bond. This interaction can lead to the modulation of enzymatic activities and the disruption of cellular processes. The compound may target specific proteins or enzymes that contain reactive thiol groups, leading to the formation of mixed disulfides and altering their function .
Comparaison Avec Des Composés Similaires
Bis(3,5-dichlorophenyl) disulfide: Similar structure but with chlorine atoms at different positions on the aromatic rings.
Bis(2,6-dichlorophenyl) disulfide: Another isomer with chlorine atoms at the 2 and 6 positions.
Bis(2,4,5-trichlorophenyl) disulfide: Contains additional chlorine atoms, leading to different chemical properties.
Uniqueness: Bis(2,5-dichlorophenyl) disulfide is unique due to the specific positioning of chlorine atoms on the aromatic rings, which influences its reactivity and interaction with other molecules.
Propriétés
Numéro CAS |
5335-80-8 |
|---|---|
Formule moléculaire |
C12H6Cl4S2 |
Poids moléculaire |
356.1 g/mol |
Nom IUPAC |
1,4-dichloro-2-[(2,5-dichlorophenyl)disulfanyl]benzene |
InChI |
InChI=1S/C12H6Cl4S2/c13-7-1-3-9(15)11(5-7)17-18-12-6-8(14)2-4-10(12)16/h1-6H |
Clé InChI |
QGKFQPPIXYPVIE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Cl)SSC2=C(C=CC(=C2)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6,7-Dimethyl-5,6,7,8-tetrahydro-2H-[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B14741733.png)
![4-[Ethyl(methyl)sulfamoyl]benzoic acid](/img/structure/B14741741.png)
![5-(2-Hydroxy-1-methoxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B14741747.png)
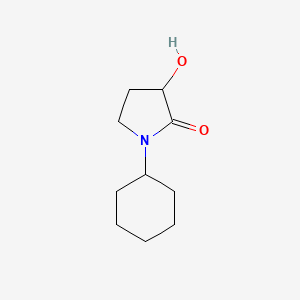
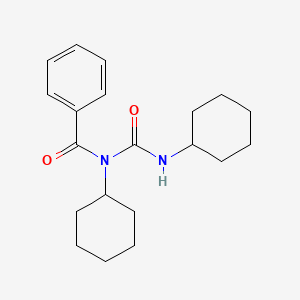

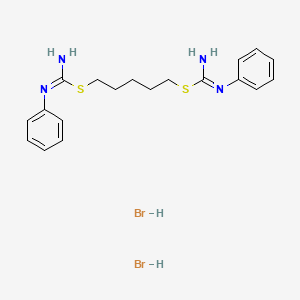

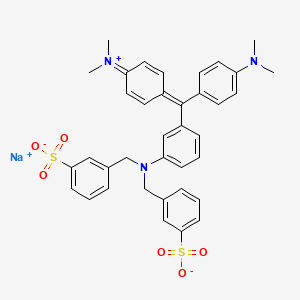
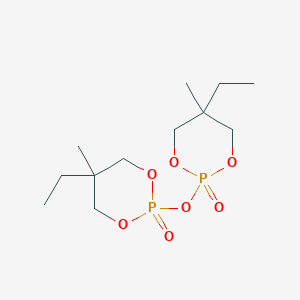
![n-[(2-Methoxyphenyl)carbamoyl]hexanamide](/img/structure/B14741790.png)
